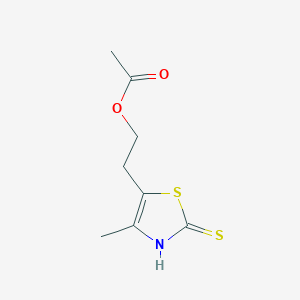
Norleucine tert-butyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norleucine tert-butyl ester hydrochloride, also known as tert-butyl (2S)-2-aminohexanoate hydrochloride, is a chemical compound with the molecular formula C10H22ClNO2. It is a derivative of norleucine, an amino acid that serves as a methionine bioisostere. This compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norleucine tert-butyl ester hydrochloride typically involves the esterification of norleucine with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds under mild conditions, often at room temperature, to yield the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and verify the final product’s quality .
Chemical Reactions Analysis
Types of Reactions: Norleucine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of norleucine tert-butyl ester.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of norleucine tert-butyl ester hydrochloride involves its incorporation into peptides and proteins as a methionine bioisostere. This substitution can affect protein folding, stability, and function. The compound interacts with various molecular targets, including enzymes and receptors, influencing their activity and pathways involved in cellular processes .
Comparison with Similar Compounds
Methionine: A sulfur-containing amino acid that norleucine tert-butyl ester hydrochloride can substitute.
Leucine: Another amino acid with a similar structure but lacking the ester group.
Valine: An amino acid with a branched-chain structure similar to norleucine.
Uniqueness: this compound is unique due to its ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable tool in synthetic chemistry and protein engineering, offering advantages over other amino acids in specific applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-aminohexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-5-6-7-8(11)9(12)13-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUGPFDZLBSQBJ-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119483-48-6 |
Source


|
| Record name | L-Norleucine, 1,1-dimethylethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119483-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)



